molecular formula C18H17ClN2O2 B3749276 N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide

Cat. No.: B3749276
M. Wt: 328.8 g/mol
InChI Key: IFHVRTUJPUVHPO-UHFFFAOYSA-N
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Description

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide is a complex organic compound with a unique structure that includes a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzazepine core, followed by acetylation and chlorination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide can be compared with other similar compounds, such as:

  • N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)ethanesulfonamide
  • N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)propanamide

These compounds share a similar benzazepine core but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The unique combination of functional groups in N-(11-acetyl-5,6-dihydrobenzob

Properties

IUPAC Name

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12(22)21-16-5-3-2-4-13(16)6-7-14-8-9-15(10-17(14)21)20-18(23)11-19/h2-5,8-10H,6-7,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHVRTUJPUVHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide
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N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide
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N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide
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N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide
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N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide
Reactant of Route 6
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N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide

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